molecular formula C21H23NO4 B3966579 N-allyl-N-(2-ethoxybenzyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide

N-allyl-N-(2-ethoxybenzyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide

Cat. No. B3966579
M. Wt: 353.4 g/mol
InChI Key: FWDSAWVCPQRVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N-(2-ethoxybenzyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide, commonly known as ABT-288, is a novel compound that has gained attention in scientific research. This compound belongs to the class of benzodioxine derivatives and has potential pharmacological activity against various diseases. ABT-288 has shown promising results in the treatment of cognitive disorders, schizophrenia, and depression.

Mechanism of Action

The mechanism of action of ABT-288 involves its interaction with various neurotransmitter receptors in the brain. It acts as a partial agonist at the α7 nicotinic acetylcholine receptor, which is involved in cognitive function and memory. ABT-288 also acts as an antagonist at the 5-HT2A receptor, which is involved in the regulation of mood and anxiety. Additionally, ABT-288 has been found to modulate the activity of the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
ABT-288 has been found to have several biochemical and physiological effects in the body. It has been shown to improve cognitive function and memory in animal models and humans. ABT-288 has also been found to have anxiolytic and antidepressant effects. Additionally, ABT-288 has been found to modulate the activity of the dopamine system, which is involved in the regulation of reward and motivation.

Advantages and Limitations for Lab Experiments

ABT-288 has several advantages for use in lab experiments. It has a high affinity for its target receptors, which makes it a potent and selective compound. Additionally, ABT-288 has good pharmacokinetic properties, which makes it suitable for use in animal models and humans. However, there are limitations to the use of ABT-288 in lab experiments. It is a complex compound that requires a multi-step synthesis process, which can be time-consuming and expensive. Additionally, ABT-288 has potential side effects that need to be carefully monitored.

Future Directions

There are several future directions for research on ABT-288. One area of research is the investigation of its potential therapeutic applications in other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to understand the mechanism of action of ABT-288 and its effects on the brain. This could lead to the development of more potent and selective compounds that could be used in the treatment of various diseases. Finally, research is needed to understand the long-term effects of ABT-288 and its potential side effects. This could help to ensure the safety and efficacy of this compound in humans.

Scientific Research Applications

ABT-288 has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cognitive disorders, such as Alzheimer's disease and age-related memory impairment. ABT-288 has also been studied for its potential use in the treatment of schizophrenia and depression. It has been found to have a positive effect on the symptoms of these diseases, such as improving cognitive function and reducing negative symptoms.

properties

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-N-prop-2-enyl-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-3-12-22(15-16-8-5-6-10-18(16)24-4-2)21(23)17-9-7-11-19-20(17)26-14-13-25-19/h3,5-11H,1,4,12-15H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDSAWVCPQRVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN(CC=C)C(=O)C2=C3C(=CC=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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